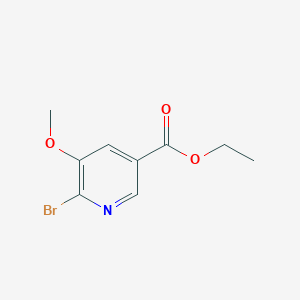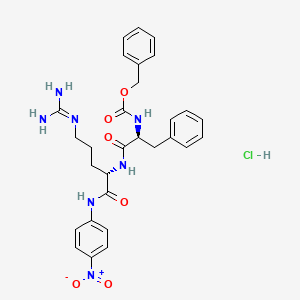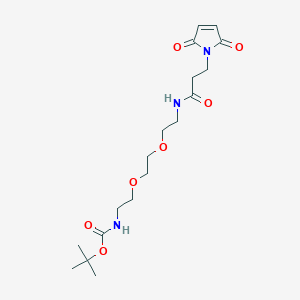![molecular formula C12H12ClN5O2 B1460649 N-[(1E)-{[(4-clorofenil)metoxi]imino}metil]-2-(1H-1,2,4-triazol-1-il)acetamida CAS No. 241146-90-7](/img/structure/B1460649.png)
N-[(1E)-{[(4-clorofenil)metoxi]imino}metil]-2-(1H-1,2,4-triazol-1-il)acetamida
Descripción general
Descripción
N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12ClN5O2 and its molecular weight is 293.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
El anillo de triazol es un motivo común en los agentes antifúngicos. Compuestos como fluconazol y voriconazol son antifúngicos bien conocidos a base de triazol . La presencia del grupo 1,2,4-triazol en el compuesto sugiere una utilidad potencial en el desarrollo de nuevos medicamentos antifúngicos, especialmente para cepas resistentes a los tratamientos actuales.
Propiedades antibacterianas
Los azoles, incluidos los triazoles, se han utilizado en química medicinal como parte de los agentes antimicrobianos debido a su perfil de seguridad e índice terapéutico . La estructura del compuesto podría explorarse para determinar su actividad contra bacterias Gram-positivas y Gram-negativas, particularmente patógenos multirresistentes.
Efectos antiinflamatorios y analgésicos
Las actividades farmacológicas de los derivados del triazol se extienden a efectos antiinflamatorios y analgésicos . Este compuesto podría estudiarse por su eficacia en la reducción de la inflamación y el dolor, lo que sería beneficioso en afecciones como la artritis o el dolor neuropático.
Usos antidepresivos y ansiolíticos
Algunos medicamentos que contienen triazol sirven como antidepresivos y ansiolíticos . La investigación sobre la interacción del compuesto con los sistemas de neurotransmisores podría conducir al desarrollo de nuevos tratamientos para los trastornos de salud mental.
Potencial antiepiléptico e hipnótico sedante
Los compuestos con un anillo de triazol, como la rufinamida, se han utilizado para tratar la epilepsia . La estructura del compuesto puede ofrecer pistas sobre su posible uso como antiepiléptico o hipnótico sedante, contribuyendo a la gama de terapias disponibles para los trastornos convulsivos y el insomnio.
Aplicaciones antidiabéticas e antihipertensivas
El núcleo de triazol está presente en medicamentos que abordan afecciones como la diabetes y la hipertensión . Investigar este compuesto podría descubrir nuevas vías para controlar estas enfermedades prevalentes, lo que podría conducir a medicamentos más efectivos o seguros.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methoxyiminomethyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c13-11-3-1-10(2-4-11)6-20-17-8-15-12(19)5-18-9-14-7-16-18/h1-4,7-9H,5-6H2,(H,15,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQSSLAEQBTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CNC(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C/NC(=O)CN2C=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)


![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
